![molecular formula C13H12BrClN2O B14496306 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride CAS No. 63008-28-6](/img/structure/B14496306.png)
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is a chemical compound with the molecular formula C13H12BrClN2O It is a pyridinium salt that features a brominated aniline group and an oxoethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride typically involves the reaction of 4-bromoaniline with a suitable pyridinium precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as triethylamine, to facilitate the formation of the pyridinium salt. The reaction mixture is then purified to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the aniline group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the oxoethyl group.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Catalysts such as palladium or copper are often employed in these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted aniline derivatives, while coupling reactions can produce complex pyridinium-based compounds .
Applications De Recherche Scientifique
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride involves its interaction with specific molecular targets. The brominated aniline group and the pyridinium moiety play crucial roles in its binding to target molecules. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[2-(4-Chloroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Fluoroanilino)-2-oxoethyl]pyridin-1-ium chloride
- 1-[2-(4-Methoxyanilino)-2-oxoethyl]pyridin-1-ium chloride
Uniqueness
1-[2-(4-Bromoanilino)-2-oxoethyl]pyridin-1-ium chloride is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to target molecules compared to its chloro, fluoro, or methoxy analogs .
Propriétés
Numéro CAS |
63008-28-6 |
|---|---|
Formule moléculaire |
C13H12BrClN2O |
Poids moléculaire |
327.60 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-pyridin-1-ium-1-ylacetamide;chloride |
InChI |
InChI=1S/C13H11BrN2O.ClH/c14-11-4-6-12(7-5-11)15-13(17)10-16-8-2-1-3-9-16;/h1-9H,10H2;1H |
Clé InChI |
FZZPSHUOIPXRPZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=[N+](C=C1)CC(=O)NC2=CC=C(C=C2)Br.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


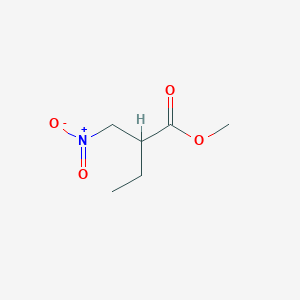
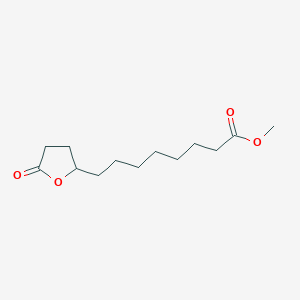

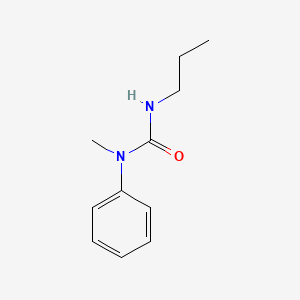
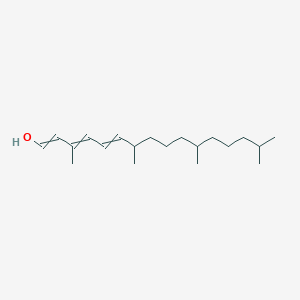
![4,4-Dimethyl-2-phenyl-1,3-dioxaspiro[4.5]decan-6-one](/img/structure/B14496260.png)

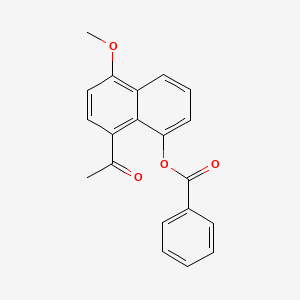
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)




